REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:18]=[C:17]2[C:8]([O:9][C:10]3[CH:11]=C(C(O)=O)[CH:13]=[CH:14][C:15]=3[C:16]2=[O:19])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].CN(C([O:30]N1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(NCC)C.[CH:52]([N:55]([CH:58]([CH3:60])C)[CH2:56][CH3:57])([CH3:54])C>CN(C=O)C.O>[CH2:58]([N:55]([CH2:56][CH3:57])[C:52]([C:54]1[CH:13]=[CH:14][C:15]2[C:16](=[O:19])[C:17]3[C:8]([O:9][C:10]=2[CH:11]=1)=[CH:7][CH:6]=[C:5]([NH:4][C:1](=[O:3])[CH3:2])[CH:18]=3)=[O:30])[CH3:60] |f:1.2|
|
Name
|
Compound 6f
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C2OC=3C=C(C=CC3C(C2=C1)=O)C(=O)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C=1C=CC=2C(C3=CC(=CC=C3OC2C1)NC(C)=O)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |